molecular formula C12H25NO3 B15314450 tert-Butyl (4-hydroxy-2,2-dimethylbutyl)(methyl)carbamate

tert-Butyl (4-hydroxy-2,2-dimethylbutyl)(methyl)carbamate

Cat. No.: B15314450
M. Wt: 231.33 g/mol
InChI Key: MERBUUPCMDOWJG-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxy-2,2-dimethylbutyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)carbamate
  • tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-ethylcarbamate
  • tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-propylcarbamate

Uniqueness

tert-Butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a tert-butyl carbamate moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)-N-methylcarbamate

InChI

InChI=1S/C12H25NO3/c1-11(2,3)16-10(15)13(6)9-12(4,5)7-8-14/h14H,7-9H2,1-6H3

InChI Key

MERBUUPCMDOWJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C)(C)CCO

Origin of Product

United States

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